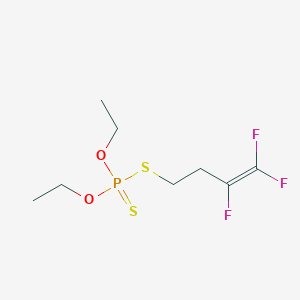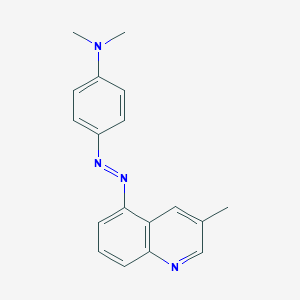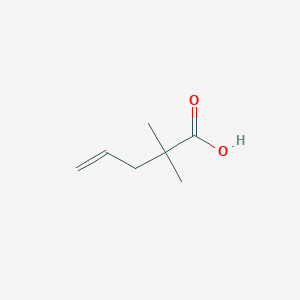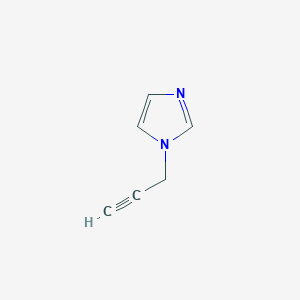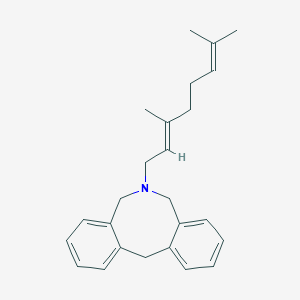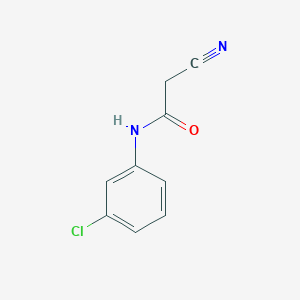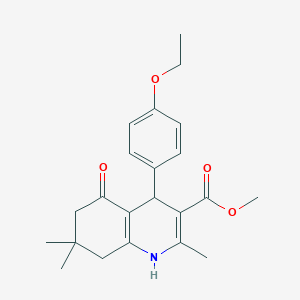
Dibutyldimethoxysilane
Overview
Description
Dibutyldimethoxysilane is a type of organosilicon compound. It is used as a precursor in the production of silicone polymers . It is also used as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions .
Synthesis Analysis
Dibutyldimethoxysilane is synthesized through a sol-gel process. It is used as a co-precursor system with other compounds like Methyltriethoxysilane (MTES). The process involves hydrolysis, drying, solvent replacement, and atmospheric-pressure drying .Chemical Reactions Analysis
Dibutyldimethoxysilane is involved in various chemical reactions. It is used as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions . This blocking step allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .Scientific Research Applications
External Electron Donor in Polymerization
Dibutyldimethoxysilane can be used as an external electron donor (ED) in propylene/butene sequential polymerization . The structure and electron density of the silane significantly affect the catalytic activity, number of active centers, and the stereoregularity of active centers in olefin polymerization .
Enhancing Stereoregularity of Active Centers
The increase in steric hindrance and electron density of Dibutyldimethoxysilane is conducive to improving the stereoregularity of the active centers . This property is particularly useful in the sequential polymerization of propylene-butene .
Increasing Catalytic Activity
Dibutyldimethoxysilane can increase the catalytic activity in propylene homopolymerization and propylene-butene sequential polymerization . The rate constant for chain propagation of propylene polymerization reaches the maximum value when Dibutyldimethoxysilane is used as an ED .
Preparation of Super-Flexible Hydrophobic Lipophilic Gel Solid
Dibutyldimethoxysilane can be used as a silicon source to prepare a super-flexible hydrophobic lipophilic gel solid via hydrolysis, drying, solvent replacement, and atmospheric-pressure drying .
Application in Oil-Water Separation
The hydrophobic and oleophilic properties of flexible silicon aerogel materials prepared using Dibutyldimethoxysilane can be applied to many aspects, such as crude oil leakage and kitchen waste oil recovery .
Enhancing Wettability of Poly(dimethylsiloxane) Coating
Dibutyldimethoxysilane can enhance the wettability of poly(dimethylsiloxane) (PDMS) coating on plasma-treated glass . This property is particularly useful when using polar and non-polar liquids .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dibutyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENMAABQGWRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyldimethoxysilane | |
CAS RN |
18132-63-3 | |
| Record name | Di-n-butyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




